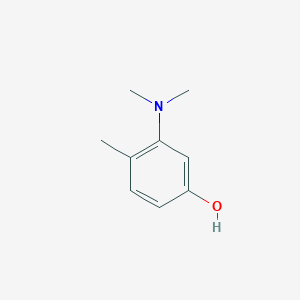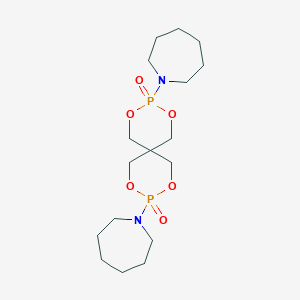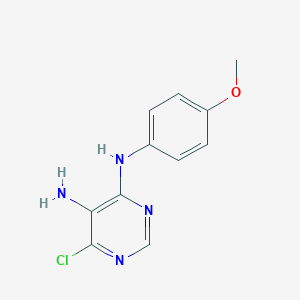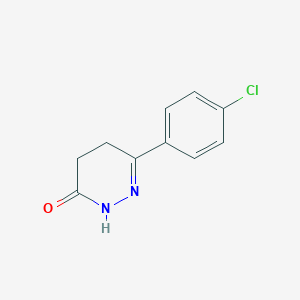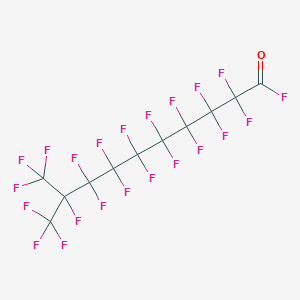
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research. It is a colorless, odorless, and stable compound that is used in various fields, including biochemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of decanoyl fluoride is not fully understood, but it is believed to act as a fluorinating agent by reacting with nucleophiles, such as alcohols, amines, and thiols. This reaction leads to the replacement of hydrogen atoms with fluorine atoms, which can alter the physicochemical and biological properties of the molecule.
Biochemische Und Physiologische Effekte
Decanoyl fluoride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of decanoyl fluoride in lab experiments has several advantages, including its stability, ease of handling, and ability to introduce fluorine atoms into organic molecules. However, its use is limited by its toxicity and corrosiveness, which require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of decanoyl fluoride in scientific research. One area of interest is the development of new fluorinated compounds for drug discovery. Another area is the use of decanoyl fluoride in material science, where it can be used to modify the properties of polymers and other materials. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of decanoyl fluoride.
Synthesemethoden
The synthesis of decanoyl fluoride involves the reaction of decanoyl chloride with hydrogen fluoride gas. This reaction takes place in the presence of a catalyst, such as aluminum fluoride or antimony pentachloride. The resulting product is purified by distillation, and the final compound is obtained as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Decanoyl fluoride has been extensively studied in scientific research due to its unique properties. It is used as a fluorinating agent in organic synthesis, where it can introduce fluorine atoms into organic molecules. This process is important in drug discovery, as fluorinated compounds have improved pharmacokinetic properties, such as increased stability, lipophilicity, and bioavailability.
Eigenschaften
CAS-Nummer |
15720-98-6 |
|---|---|
Produktname |
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- |
Molekularformel |
C11F22O |
Molekulargewicht |
566.08 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoyl fluoride |
InChI |
InChI=1S/C11F22O/c12-1(34)2(13,14)4(16,17)6(20,21)8(24,25)9(26,27)7(22,23)5(18,19)3(15,10(28,29)30)11(31,32)33 |
InChI-Schlüssel |
YEONIHINJPEQCM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Andere CAS-Nummern |
15720-98-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



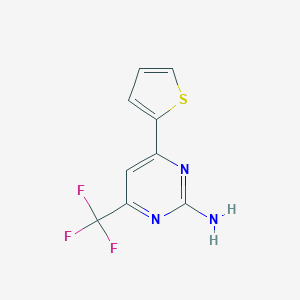
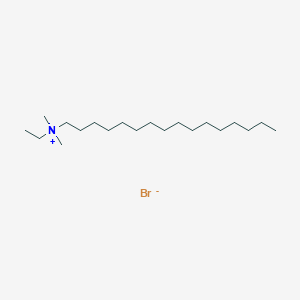
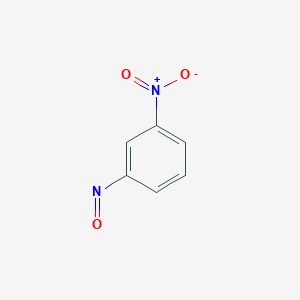
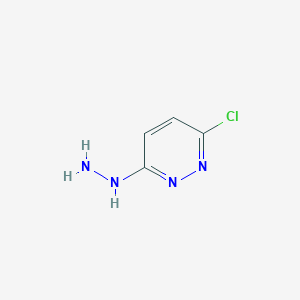
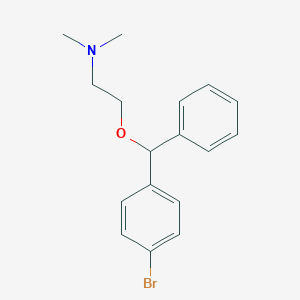
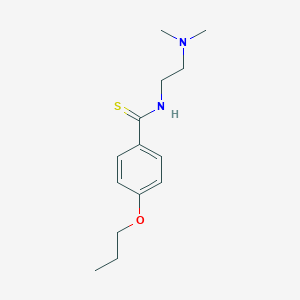
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
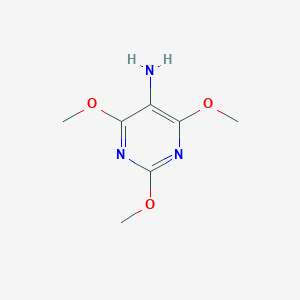
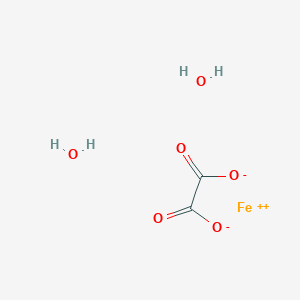
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
